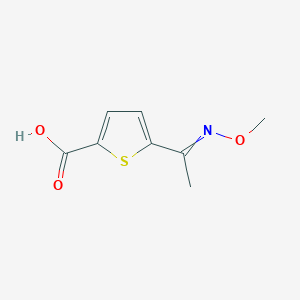
Polyethylenimine, ethylenediamine
Overview
Description
Polyethylenimine, ethylenediamine, is a polymer compound formed by the reaction of 1,2-ethanediamine and aziridine. This compound is known for its high amine density, which makes it highly reactive and versatile in various applications. It is commonly used in fields such as medicine, chemical engineering, and biotechnology due to its unique properties.
Preparation Methods
The synthesis of 1,2-ethanediamine, polymer with aziridine, involves the polymerization of aziridine with 1,2-ethanediamine. There are several methods for preparing this compound:
Chemical Synthesis Method: This method involves reacting ethylenediamine with polyethyleneimine prepolymer under acidic conditions to generate polyethyleneimine.
Continuous Reaction Method: In this method, ethylenediamine and polyethyleneimine prepolymer are added to a reactor simultaneously, and the reaction is carried out at high temperatures to obtain polyethyleneimine.
Chemical Reactions Analysis
Polyethylenimine, ethylenediamine, undergoes various chemical reactions due to its high amine density:
Oxidation: The compound can undergo oxidation reactions, where the amine groups are oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amine groups to their corresponding reduced forms.
Substitution: The amine groups can participate in substitution reactions with various reagents, leading to the formation of substituted products.
Common reagents used in these reactions include acids, aldehydes, and anhydrides . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Polyethylenimine, ethylenediamine, has a wide range of scientific research applications:
Non-Viral Gene Transfection: The compound is used in non-viral gene transfection, where it interacts with nucleic acids to facilitate their entry into cells.
Nanomaterial Synthesis: It serves as a template and stabilizer for the synthesis of nanoparticles and nanomaterials.
Drug Delivery Systems: The compound is used to prepare drug carriers to improve the adsorption, delivery, and release properties of drugs.
Advanced Sensing Technologies: It is used in the synthesis of fluorescent coordination polymers for highly selective sensing of nitrophenol and copper ions.
Functional Polymer Applications: The compound is used in the preparation of functionalized polymers for various chemical modifications.
Mechanism of Action
The mechanism of action of 1,2-ethanediamine, polymer with aziridine, involves nucleophilic addition of a tertiary amine within the polymer to an aziridinium, resulting in the formation of an unreactive quaternary amine . This interaction allows the compound to exert its effects by interacting with various enzymes, proteins, and other biomolecules.
Comparison with Similar Compounds
Polyethylenimine, ethylenediamine, can be compared with other similar compounds such as aziridines and azetidines. These compounds share similar polymerization chemistry and structural properties . 1,2-ethanediamine, polymer with aziridine, is unique due to its high amine density and versatility in various applications.
Similar Compounds
Properties
IUPAC Name |
aziridine;ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8N2.C2H5N/c3-1-2-4;1-2-3-1/h1-4H2;3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFLOAOINZSFFAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN1.C(CN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25987-06-8 | |
| Record name | Ethylenediamine-ethylenimine copolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25987-06-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70948889 | |
| Record name | Ethane-1,2-diamine--aziridine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70948889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25987-06-8 | |
| Record name | 1,2-Ethanediamine, polymer with aziridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025987068 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Ethanediamine, polymer with aziridine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethane-1,2-diamine--aziridine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70948889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Ethanediamine, polymer with aziridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dibenzo[f,f]benzo[1,2:3,4:4,5:3,4]dipyrrolo[1,2-a:1,2-a]bisbenzimidazole-8,18-dione, 2,4,12,14-tetr](/img/new.no-structure.jpg)

![diexo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester](/img/structure/B1167711.png)
